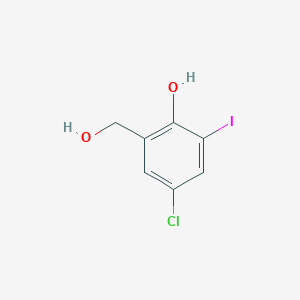

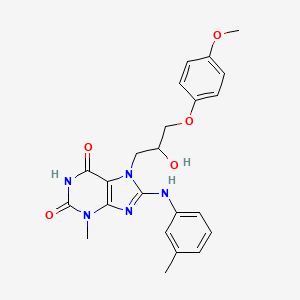

![molecular formula C13H14N2O B2895677 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2097937-45-4](/img/structure/B2895677.png)

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass .

Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can vary widely depending on the specific compound and the conditions. For example, some oxazole derivatives have shown antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities.

Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the specific compound. For example, oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Anticancer Activity

One significant application of derivatives of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is in the field of cancer research. Synthesized oxazole derivatives have been tested for their antiproliferative activities against various cancer cell lines. Compounds related to this chemical structure exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines, indicating potential as anticancer agents (Liu et al., 2009).

Chemical Synthesis and Reactivity

The compound and its derivatives have been explored in various synthetic processes. For instance, studies on benzoxazol-2-yl- substituents have shown them to act as removable activating and directing groups in chemical reactions, useful in the synthesis of other complex molecules (Lahm & Opatz, 2014). Additionally, methodologies involving internal azomethine ylide cycloaddition, starting from related oxazole compounds, have been demonstrated, contributing to the synthesis of various chemical structures (Bobeck, Warner, & Vedejs, 2007).

Medicinal Chemistry

In therapeutic contexts, tetrahydroisoquinolines, a related class of compounds, have been recognized for their potential in drug discovery, particularly in cancer and central nervous system disorders. These compounds have been synthesized and patented for various therapeutic activities, demonstrating the broad potential of this chemical scaffold in medicinal chemistry (Singh & Shah, 2017).

Polymer Chemistry

The compound and its analogs have also been utilized in polymer chemistry. For example, the polymerization of monomers related to this compound has been explored to create polyureas, showcasing its utility in the synthesis of new materials (Miyamoto, Shimakura, Shimoda, & Hasegawa, 1995).

Mechanism of Action

Target of Action

Oxazole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

Oxazole derivatives are known to bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This binding can lead to changes in the function of these targets, potentially resulting in therapeutic effects.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQUCDWEHOAGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=COC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

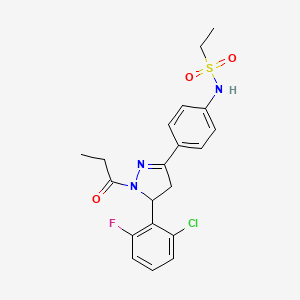

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)

![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)

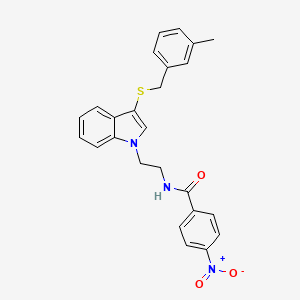

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

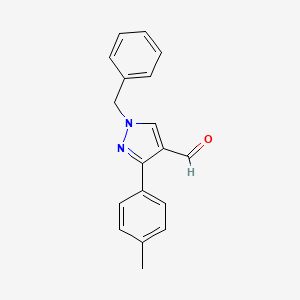

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)